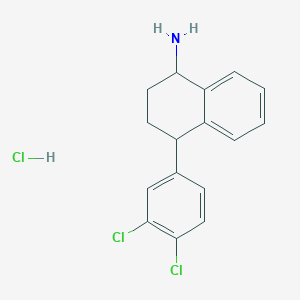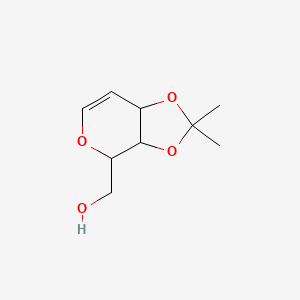
3,4-O-Isopropylidene-D-galactal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-O-Isopropylidene-D-galactal is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group that protects the hydroxyl groups at the 3 and 4 positions of the galactal molecule. It is widely used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Métodos De Preparación
3,4-O-Isopropylidene-D-galactal can be synthesized from D-galactose through a series of chemical reactions. One common method involves the protection of the hydroxyl groups at the 3 and 4 positions using acetone and an acid catalyst to form the isopropylidene group . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3,4-O-Isopropylidene-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines.
Aplicaciones Científicas De Investigación
3,4-O-Isopropylidene-D-galactal is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Mecanismo De Acción
The mechanism of action of 3,4-O-Isopropylidene-D-galactal involves its ability to act as a glycosyl donor in glycosylation reactions. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. The compound can form glycosidic bonds with various acceptors, facilitated by catalysts such as acids or transition metals . The molecular targets and pathways involved include the formation of glycosidic linkages and the activation of glycosyl donors.
Comparación Con Compuestos Similares
3,4-O-Isopropylidene-D-galactal is unique due to its specific protective group and its reactivity in glycosylation reactions. Similar compounds include:
3,4,6-Tri-O-acetyl-D-galactal: Another protected form of D-galactose used in similar synthetic applications.
2,35,6-Di-O-isopropylidene-D-allofuranose: A furanoid glycal with similar protective groups and reactivity.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: Another isopropylidene-protected galactose derivative used in carbohydrate synthesis.
These compounds share similar protective groups and are used in the synthesis of complex carbohydrates and glycosides, but this compound is particularly valued for its specific reactivity and applications in glycosylation reactions.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
(2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methanol |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3 |
Clave InChI |
XBOGNGNNKYTRED-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C=COC(C2O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


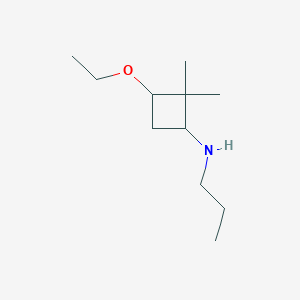
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)

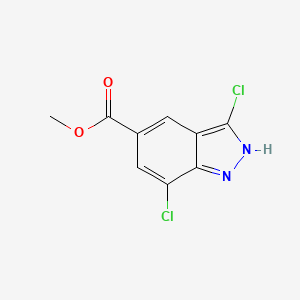
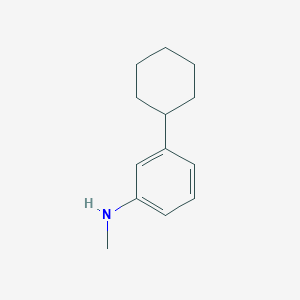
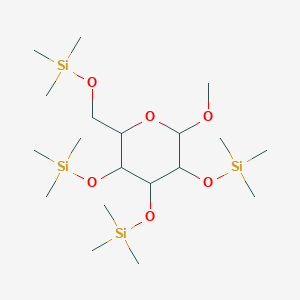
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)

![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
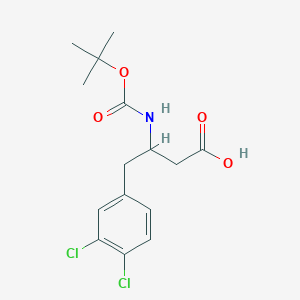
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
